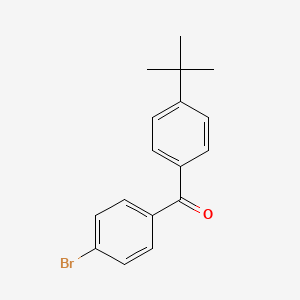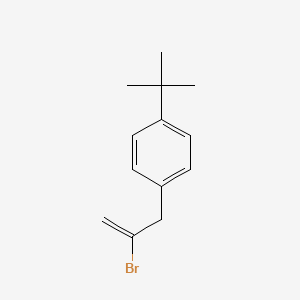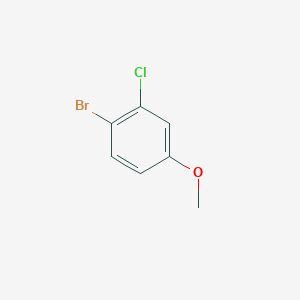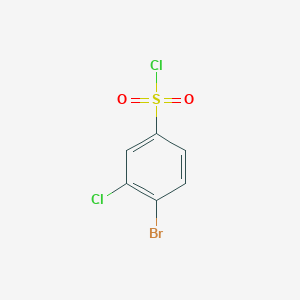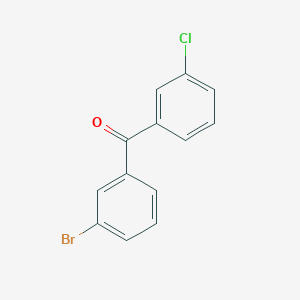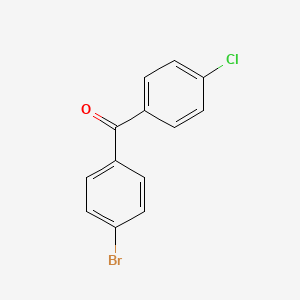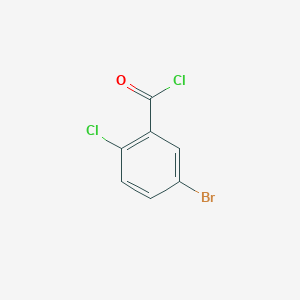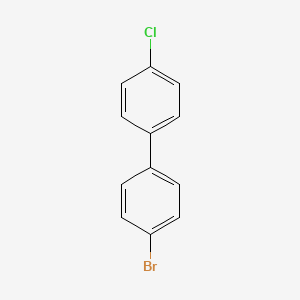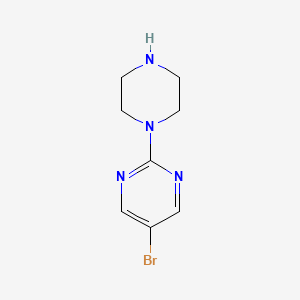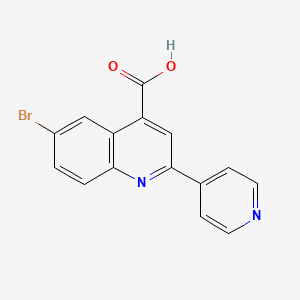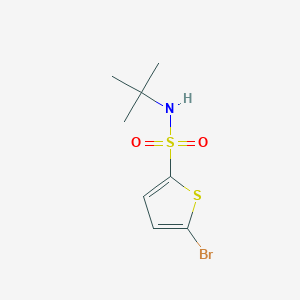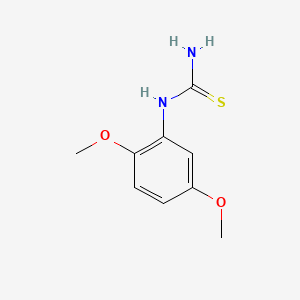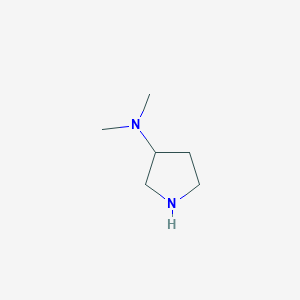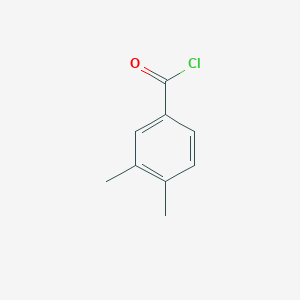
2-(3-Chlorophenoxy)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated benzaldehyde derivatives can be complex and may involve multiple steps. For instance, the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent is described, which could be analogous to methods that might be used for synthesizing 2-(3-Chlorophenoxy)benzaldehyde . Additionally, microwave-assisted preparation methods have been shown to be effective for synthesizing related compounds, such as 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde, which suggests that similar techniques could potentially be applied to the synthesis of 2-(3-Chlorophenoxy)benzaldehyde .
Molecular Structure Analysis
The molecular structure of chlorinated benzaldehyde derivatives is characterized by the presence of a benzaldehyde moiety and a chlorinated aromatic ring. In some cases, the molecules are not planar, and intramolecular hydrogen bonding can be present, as seen in the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine . X-ray analysis is often used to determine the precise structure of these compounds .
Chemical Reactions Analysis
Chlorinated benzaldehyde derivatives can participate in various chemical reactions. For example, they can be used as fluorogenic reagents for the detection of primary amines, as demonstrated by the use of 3-benzoyl-2-quinolinecarboxaldehyde . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy are commonly used to study these properties . The presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties like solubility, boiling point, and reactivity. Additionally, some of these compounds exhibit nonlinear optical properties, which could be of interest for materials science applications .
Environmental Considerations
While not directly related to 2-(3-Chlorophenoxy)benzaldehyde, the photocatalytic degradation of chlorinated phenols, such as 2-chlorophenol, has been studied, indicating that chlorinated aromatic compounds can be broken down under certain conditions, leading to the formation of less harmful intermediates . This suggests that environmental persistence and degradation pathways could be relevant for 2-(3-Chlorophenoxy)benzaldehyde as well.
Aplicaciones Científicas De Investigación
Enzyme Catalysis and Reaction Engineering
- Benzaldehyde lyase, a highly enantioselective enzyme, has been used in the synthesis of benzoin derivatives, including compounds similar to 2-(3-Chlorophenoxy)benzaldehyde. This process involves aqueous-organic two-phase systems and has applications in preparing enantiomerically pure compounds (Kühl et al., 2007).
Catalysis and Oxidation Reactions
- Sulfated Ti-SBA-15 catalysts have been used for the oxidation of benzyl alcohol to benzaldehyde, highlighting the potential for catalytic applications in transforming similar compounds (Sharma, Soni, & Dalai, 2012).
Metal-Organic Frameworks in Catalysis
- Metal-organic frameworks like Cu3(BTC)2 have been used to chemisorb benzaldehyde, activating it for further reactions. This indicates the potential of such frameworks in catalyzing reactions involving compounds like 2-(3-Chlorophenoxy)benzaldehyde (Schlichte, Kratzke, & Kaskel, 2004).
Carbonylation of Hydrocarbons
- The carbonylation of hydrocarbons, including benzaldehydes, has been catalyzed by certain rhodium complexes. This research might provide insights into the transformation of 2-(3-Chlorophenoxy)benzaldehyde under similar conditions (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Reactions with Stabilized Ylides
- Benzaldehydes have been reacted with stabilized ylides to produce specific compounds, showcasing a method that could be applied to similar compounds like 2-(3-Chlorophenoxy)benzaldehyde (Fernández, Durante-Lanes, & López-Herrera, 1990).
HPLC-Fluorescence Determination
- 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde has been used as a fluorogenic labeling reagent in HPLC, suggesting potential analytical applications for related compounds like 2-(3-Chlorophenoxy)benzaldehyde (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Synthesis of Pharmaceutical Precursors
- The synthesis of dihydropyridine derivatives from benzaldehydes using alkaline carbons as catalysts highlights a method potentially applicable to 2-(3-Chlorophenoxy)benzaldehyde. These derivatives have applications in pharmaceuticals (Perozo-Rondón et al., 2006).
Darzens Condensation
- The reaction of benzaldehydes under Darzens condensation conditions has been explored, offering insights into the potential reactions of 2-(3-Chlorophenoxy)benzaldehyde (Mamedov, Polushina, Mertsalova, & Nuretdinov, 1992).
Microwave-Assisted Reactions
- Microwave-assisted reactions involving benzaldehydes have been shown to be efficient, indicating a potential method for synthesizing derivatives of 2-(3-Chlorophenoxy)benzaldehyde (Bandgar, Uppalla, & Kurule, 1999).
Grinding-Induced Reactions
- Grinding-induced reactions of benzaldehyde derivatives have been described, suggesting a novel method for synthesizing compounds related to 2-(3-Chlorophenoxy)benzaldehyde (Masesane, Muriithi, & Tabane, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPWDAWNQGZIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376952 | |
| Record name | 2-(3-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)benzaldehyde | |
CAS RN |
181297-72-3 | |
| Record name | 2-(3-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

